2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride
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Overview
Description
2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride is a sulfonyl fluoride compound known for its unique stability and reactivity balance. Sulfonyl fluorides are valuable in various fields, including biology, pharmaceuticals, and functional molecules, due to their ability to selectively interact with specific amino acids or proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride, can be achieved through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method utilizes fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to facilitate the chlorine-fluorine exchange reaction . This method ensures high yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s electrophilic nature makes it a privileged motif for selective covalent interactions with amino acids or proteins .
Common Reagents and Conditions: Common reagents used in reactions with sulfonyl fluorides include potassium fluoride, phase transfer catalysts, and fluorosulfonyl radicals . These reactions typically occur under mild conditions, ensuring high selectivity and yield.
Major Products Formed: The major products formed from reactions involving this compound include various sulfonates and sulfonamides, which are valuable intermediates in organic synthesis and chemical biology .
Scientific Research Applications
2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a covalent probe for studying protein interactions and enzyme activity . In medicine, sulfonyl fluorides are explored for their potential as serine protease inhibitors and diagnostic agents in positron emission tomography . Additionally, the compound finds applications in the industry as a functional material in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to selectively interact with nucleophilic amino acid residues in proteins . This interaction can lead to the inactivation of enzymes or the formation of covalent bonds with target proteins, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Cyclopropyl-2-oxoethane-1-sulfonyl fluoride include other sulfonyl fluorides such as 2-nitro-benzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar electrophilic properties and applications in chemical biology and pharmaceuticals.
Uniqueness: What sets this compound apart is its unique cyclopropyl group, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in applications requiring selective covalent interactions with proteins and enzymes .
Properties
Molecular Formula |
C5H7FO3S |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-cyclopropyl-2-oxoethanesulfonyl fluoride |
InChI |
InChI=1S/C5H7FO3S/c6-10(8,9)3-5(7)4-1-2-4/h4H,1-3H2 |
InChI Key |
NSIWNZHSHHIMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CS(=O)(=O)F |
Origin of Product |
United States |
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